molecular formula C7H12O3 B13574817 2,4-Dimethyloxolane-3-carboxylicacid

2,4-Dimethyloxolane-3-carboxylicacid

Cat. No.: B13574817
M. Wt: 144.17 g/mol
InChI Key: QMJNZNIUHNXIED-UHFFFAOYSA-N
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Description

2,4-Dimethyloxolane-3-carboxylicacid is a carboxylic acid derivative with a unique oxolane ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyloxolane-3-carboxylicacid typically involves the cyclization of suitable precursors under acidic or basic conditions. One common method is the reaction of 2,4-dimethyl-1,3-dioxolane with a carboxylating agent, such as carbon dioxide, in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process often includes steps such as purification through distillation or recrystallization to ensure high purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction of this compound can yield alcohols or other reduced derivatives.

    Substitution: The oxolane ring can participate in substitution reactions, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions may vary, but typical reagents include halogens or nucleophiles like hydroxide ions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2,4-Dimethyloxolane-3-carboxylicacid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be employed in the study of metabolic pathways and enzyme interactions.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which 2,4-Dimethyloxolane-3-carboxylicacid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxolane ring structure allows for specific binding interactions, which can modulate biological pathways and processes.

Comparison with Similar Compounds

    2-Methyloxolane: A simpler oxolane derivative used as a solvent and in organic synthesis.

    2,4-Dimethyltetrahydrofuran: Another oxolane derivative with applications in green chemistry as a bio-based solvent.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

2,4-dimethyloxolane-3-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-4-3-10-5(2)6(4)7(8)9/h4-6H,3H2,1-2H3,(H,8,9)

InChI Key

QMJNZNIUHNXIED-UHFFFAOYSA-N

Canonical SMILES

CC1COC(C1C(=O)O)C

Origin of Product

United States

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